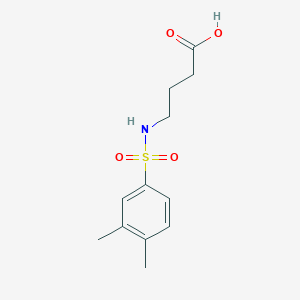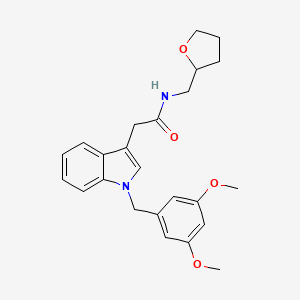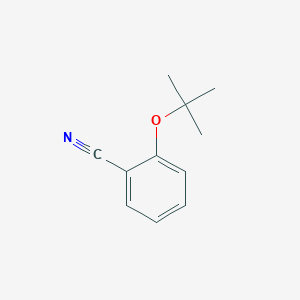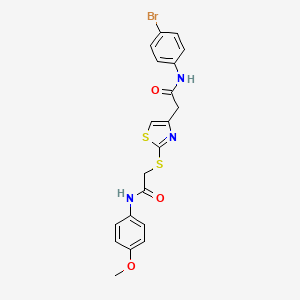
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound is known for its unique physical, chemical, and biological properties, making it a valuable substance in various scientific experiments and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid typically involves the sulfonation of 3,4-dimethylbenzene followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound .
Scientific Research Applications
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid include:
- 4-(3,4-Dimethylbenzenesulfonamido)pentanoic acid
- 4-(3,4-Dimethylbenzenesulfonamido)hexanoic acid
- 4-(3,4-Dimethylbenzenesulfonamido)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific chain length and the position of the sulfonamide group, which confer unique physical and chemical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYWSSBNXVGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)


![6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2706425.png)
